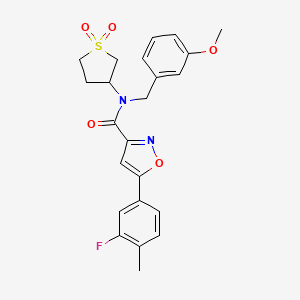
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a fluoromethylphenyl group, and an oxazole carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiolane Ring: This can be achieved through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.
Introduction of the Fluoromethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a fluoromethylbenzene derivative and a suitable catalyst.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclodehydration reaction involving an α-hydroxy ketone and an amide.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under conditions that promote the formation of the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiolane ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiolane and oxazole moieties.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiolane ring can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxazole ring may interact with nucleic acids or proteins, affecting their function. The fluoromethylphenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-CHLORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-BROMO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The presence of the fluoromethylphenyl group in N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE distinguishes it from its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
Propriétés
Formule moléculaire |
C23H23FN2O5S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-5-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O5S/c1-15-6-7-17(11-20(15)24)22-12-21(25-31-22)23(27)26(18-8-9-32(28,29)14-18)13-16-4-3-5-19(10-16)30-2/h3-7,10-12,18H,8-9,13-14H2,1-2H3 |
Clé InChI |
ZDHLDKRVXJZRNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11348525.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B11348531.png)
![N-[4-(dimethylamino)benzyl]-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B11348537.png)
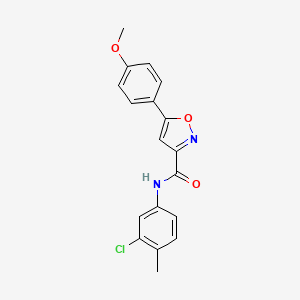
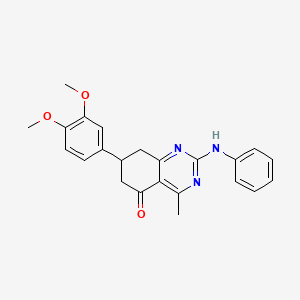
![N-[2-(tert-butylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11348576.png)
![N-[4-(cyanomethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11348584.png)
![1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B11348598.png)
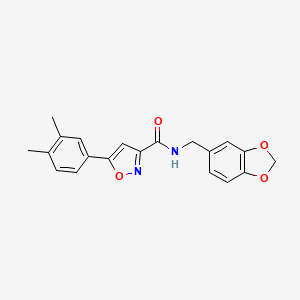
![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348624.png)
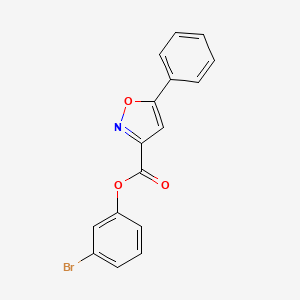
![Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-2-methylbenzoate](/img/structure/B11348628.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11348631.png)
![propan-2-yl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11348632.png)
